1H-Perfluorohexane

概要

説明

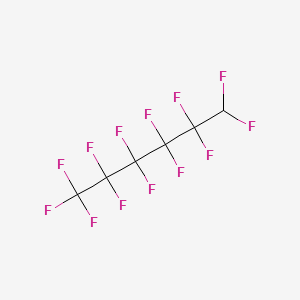

1H-Perfluorohexane, as a member of the perfluorinated compounds (PFCs), is characterized by its strong carbon-fluorine bonds and resistance to degradation. It is used in various industrial applications, including surfactants and protective coatings, due to its ability to repel water and oil stains. PFCs like 1H-Perfluorohexane are globally present in the environment and have been detected in human biological samples, raising concerns about their potential impact on health and the environment .

Synthesis Analysis

The synthesis of related perfluoroalkyl compounds involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid, followed by treatment with triflic acid and benzene or fluorobenzene. This method has been used to produce various (1H,1H-perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates in good yields. Additionally, (trans-1H-Perfluoro-1-alkenyl)phenyliodonium triflates can be synthesized by dehydrofluorination of these compounds with a base .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds, including 1H-Perfluorohexane, is characterized by a strong carbon-fluorine bond. Gas-phase electron diffraction studies of related perfluoro compounds have revealed detailed geometric parameters, such as bond lengths and angles, which are indicative of the robust and stable nature of these molecules .

Chemical Reactions Analysis

Perfluorinated compounds exhibit unique reactivity due to the strength of the C-F bond. For instance, thermolysis of certain perfluoroalkyl iodonium triflates can produce perfluoroalkyl triflates and iodobenzene, while others yield (Z)-1-iodo-1H-perfluoro-1-alkenes and phenyl triflate. The thermal decomposition of these compounds suggests an ionic mechanism involving various cationic species .

Physical and Chemical Properties Analysis

Perfluorohexane sulfonate (PFHxS), a closely related compound to 1H-Perfluorohexane, has been identified as a persistent organic pollutant due to its long half-life in human serum and potential neurotoxicity. The physical and chemical properties of PFHxS, such as its stability and resistance to degradation, have been a significant concern. Mechanochemical degradation using zero-valent iron and ferrate(VI) has shown promise in degrading PFHxS, highlighting the potential for developing effective treatment methods for these stable compounds .

Furthermore, the toxicokinetic behavior of perfluorohexanoic acid (PFHxA) in animal models has been studied, providing insights into the systemic exposure and clearance rates of these compounds. Such studies are crucial for understanding the environmental and health impacts of perfluorinated compounds .

Lastly, the liquid structure of perfluoroalkylalkanes has been probed using 129Xe NMR spectroscopy, revealing nano-segregation and the formation of mesophases in these substances. This segregation is driven by dispersion forces, which is unusual compared to common examples determined by hydrogen bonding and polarity .

科学的研究の応用

Drug Encapsulation and Medical Applications : PFH has been successfully encapsulated in polymethylsilsesquioxane (PMSQ) using coaxial electrohydrodynamic atomisation (CEHDA) for medical applications. This method is suitable for preparing both micro- and nanoscale capsules. The encapsulation of a dye (Evans blue) was achieved by heating the capsules in the dye solution to vaporize the PFH core, enabling the inward diffusion of the liquid. This approach can be useful in the preparation of multicomponent and multifunctional micro- and nanoparticles (Chang, Stride, & Edirisinghe, 2009).

Extraction Capability : PFH, as a diluent, has shown a synergistic effect on the extraction capability of 1H,1H,2H,2H-Perfluorooctan-1-ol for salicylic acid. This is supported by experimental and computational investigations. The synergistic effect is attributed to interactions through hydrogen bonds (Wu et al., 2018).

Photoacoustic Therapy : PFH, combined with gold nanorods (AuNRs), has been used in photoacoustic therapy. Upon pulsed laser irradiation, PFH vaporization facilitates bubble implosion and shockwave generation, inducing apoptosis in cancer cells effectively (Zhong, Yang, & Xing, 2016).

Perfluorocarbon Nanoemulsions for Cancer Therapy and Imaging : PFH nanoemulsions (PFH-NEs) have been developed as drug-delivery vehicles and contrast agents for ultrasound and photoacoustic imaging of cancer. They are small (<100 nm), stable at physiological conditions, and can be used for multimodal imaging and as drug-loaded therapeutics via endocytosis (Fernandes et al., 2016).

Microemulsion Systems : PFH has been used in the study of aqueous microemulsion systems with the fluorinated surfactant tetraethylammonium perfluorooctylsulfonate (TEAFOS). This study observed the transition from threadlike micelles to spherical micelles solubilizing the oil, providing insights into the behavior of microemulsion systems (Johannessen, Walderhaug, & Balinov, 2004).

作用機序

Target of Action

1H-Perfluorohexane, also known as Perfluorohexane, primarily targets the lipid layer and meibomian glands . These glands are responsible for producing the oily layer of the tear film, which prevents the evaporation of the aqueous phase of tears .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . As an amphiphilic semifluorinated alkane, it possesses properties that allow for miscibility in aqueous solutions .

Biochemical Pathways

1H-Perfluorohexane is hypothesized to engage with proteins and other molecules, thereby influencing their structure and function . These interactions can instigate modifications in cell signaling pathways and various biochemical processes . .

Result of Action

1H-Perfluorohexane is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface and is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Perfluorohexane. It is worth noting that perfluorohexane has an extremely high global warming potential (GWP) of 9,300 , indicating its potential environmental impact.

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSRKJAHJGCPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CF2H, C6HF13 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188995 | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Perfluorohexane | |

CAS RN |

355-37-3 | |

| Record name | 1H-Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Perfluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PERFLUOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1H-Perfluorohexane?

A1: 1H-Perfluorohexane (also known as heptafluorocyclohexane) is a hydrofluoroalkane with the molecular formula C6HF7 and a molecular weight of 172.07 g/mol. While specific spectroscopic data is not provided in the excerpts, its structure can be inferred as a six-carbon chain with all but one carbon atom fully fluorinated.

Q2: How does the solubility of 1H-Perfluorohexane compare to other hydrofluoroalkanes?

A: Research suggests that 1H-Perfluorohexane exhibits a good model for the solubility of compounds in hydrofluoroalkane (HFA) propellants like HFA-134a and HFA-227. [] The solubilities in 1H-Perfluorohexane were found to be approximately 11% and 26% of those in HFA-134a and HFA-227, respectively. [] This characteristic makes it a promising model propellant for studying the solubility of various compounds.

Q3: Has 1H-Perfluorohexane been identified as a degradation product of any environmental contaminants?

A: Yes, 1H-Perfluorohexane has been identified as a transformation product of 8:2 fluorotelomer alcohol (8:2 FTOH) degradation in AFFF-impacted soils under aerobic conditions. [] This finding, along with the identification of other perfluoroalkane-like compounds, points towards potential biological pathways for the degradation of PFAS at contaminated sites.

Q4: How does 1H-Perfluorohexane behave as a modifier in ethylene tri/tetramerization reactions?

A: Studies show that 1H-Perfluorohexane can significantly enhance the activity of a silicon-bridged N,P (PNSiP) ligand/Cr(III) catalyst system for ethylene tri/tetramerization. [] The addition of 1H-Perfluorohexane as a modifier resulted in a remarkable increase in activity, producing higher yields of 1-hexene and 1-octene. [] This effect is attributed to its interaction with trimethylaluminum in the cocatalyst, enhancing the solubility of the Cr(III) catalyst. []

Q5: What are the thermal degradation products of perfluorooctanoic acid (PFOA) under an inert atmosphere, and how does 1H-Perfluorohexane fit into this process?

A: Research indicates that when PFOA is heated above 450°C under a nitrogen atmosphere, it degrades into hydrofluoric acid (HF), carbon dioxide (CO2), and perfluoro-1-heptene. [] Furthermore, increasing the residence time during pyrolysis leads to the formation of additional products, including 1H-Perfluorohexane. [] This suggests that 1H-Perfluorohexane is a secondary product of PFOA thermal degradation.

Q6: What is the environmental fate of 1H-Perfluorohexane?

A: While the provided excerpts don't delve into the specific degradation pathways of 1H-Perfluorohexane, its identification as a product of both 8:2 FTOH and PFOA degradation suggests it can arise from the breakdown of larger fluorinated compounds. [, ] Further research is needed to understand its persistence, potential for bioaccumulation, and overall environmental impact.

Q7: Can 1H-Perfluorohexane be used as a model to study the uptake and transformation of other fluorinated compounds in plants?

A: While not directly addressed in the provided research, the fact that 1H-Perfluorohexane is a product of perfluorophosphinate (PFPiA) metabolism in wheat suggests it could serve as a starting point for investigating the fate of similar fluorinated compounds in plants. [] Understanding how plants metabolize and potentially detoxify 1H-Perfluorohexane could offer insights into the broader behavior of fluorinated substances in agricultural settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

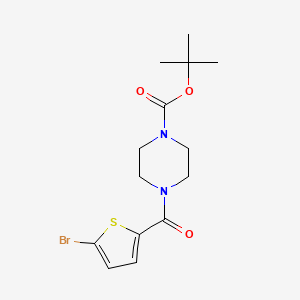

![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)

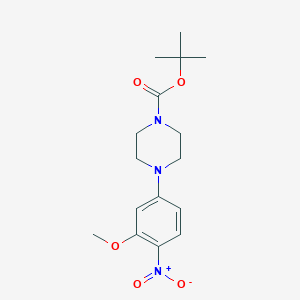

![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)

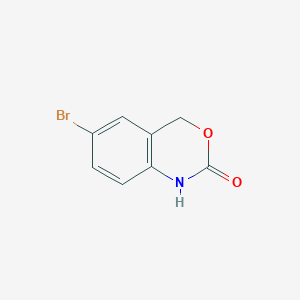

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)

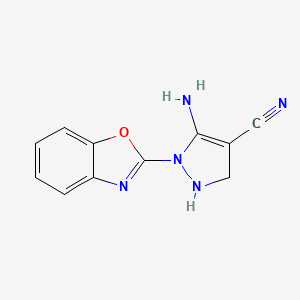

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)